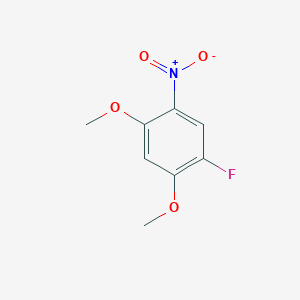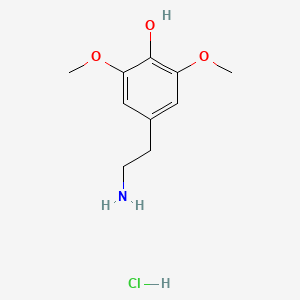![molecular formula C10H10N2O2S2 B1334182 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole CAS No. 383131-95-1](/img/structure/B1334182.png)
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole
説明
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole (MS-Thiazole) is an organic compound belonging to the thiazole family. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. It is used as a reagent in organic synthesis and as a precursor to a variety of compounds. MS-Thiazole has been used in a wide range of scientific research applications, including drug discovery, drug delivery, and biochemistry.
科学的研究の応用
Photophysical Properties and Applications
5-Amino-2-(4-methylsulfanylphenyl)thiazoles, which are closely related to 2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole, have been synthesized for studying their photophysical properties. These thiazoles, with sulfur-containing functional groups, are significant in material sciences, sensing of hazardous compounds and metals, and biomolecular sciences. Their properties are further elucidated through DFT calculations, highlighting their potential in applications like white-light emission, radical cation generation showing near-infrared absorption, and detection of halogenated solvents via vapochromic behaviors (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial Applications
Studies have shown that compounds incorporating sulfamoyl moiety, akin to this compound, demonstrate potential as antimicrobial agents. These compounds, including thiazole derivatives, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Corrosion Inhibition
2-Amino-4-methyl-thiazole (2A4MT), a compound structurally related to this compound, has been studied as a corrosion inhibitor for mild steel in HCl solution. This study underlines the effectiveness of such thiazoles in protecting metal surfaces, offering insights into their potential industrial applications in corrosion protection (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Drug Metabolism Studies
This compound and its derivatives have also been investigated in drug metabolism studies. These studies involve the preparation of mammalian metabolites of compounds like biaryl-bis-sulfonamide AMPA receptor potentiators, highlighting the relevance of such thiazoles in understanding drug metabolism and interactions (Zmijewski et al., 2006).
Molecular Docking and Structure-Activity Relationships
Molecular docking studies have been conducted on derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, which are structurally similar to this compound. These studies focus on their interactions with enzymes like cyclooxygenase-2, providing valuable insights into the design of new therapeutic agents (Al-Hourani et al., 2016).
Inhibition of Anion Exchange in Human Red Blood Cells
Studies on compounds like 2-(4'-amino phenyl)-6-methylbenzene thiazol-3',7-disulfonic acid, structurally related to this compound, have shown their ability to reversibly inhibit sulfate equilibrium exchange in human red cells. This points to potential biomedical applications in controlling anion permeability in cellular processes (Zaki, Fasold, Schuhmann, & Passow, 1975).
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives interact with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that amines, which include this compound, neutralize acids to form salts plus water, an exothermic reaction .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that phenols, which include this compound, are sulfonated very readily, for example, by concentrated sulfuric acid at room temperature .
生化学分析
Biochemical Properties
2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound interacts with bacterial cell wall synthesis enzymes, exhibiting antimicrobial properties . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and disrupting normal cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes . This leads to the fragmentation of DNA and the eventual death of the cancer cells. Furthermore, this compound influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By modulating this pathway, the compound can alter gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to their active sites. For instance, the compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . This results in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and increased apoptosis . These effects are particularly evident in in vitro studies using cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antimicrobial properties without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, such as those involved in fatty acid synthesis . This can lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound interacts with transport proteins that facilitate its movement across cellular compartments. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. Additionally, this compound can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .
特性
IUPAC Name |
4-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-16(13,14)8-4-2-7(3-5-8)9-6-15-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEMDSRIOVZAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374823 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-95-1 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 383131-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)
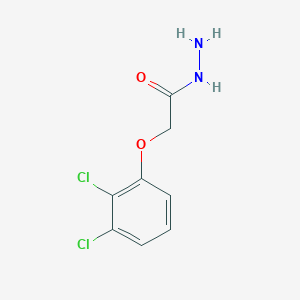
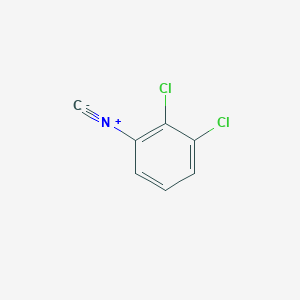


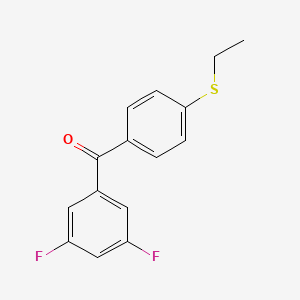
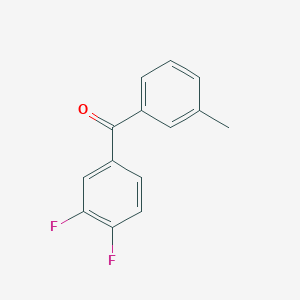
![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

